2-Sulfobenzoic acid

Übersicht

Beschreibung

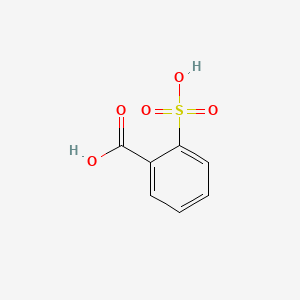

2-Sulfobenzoic acid (C₇H₆O₅S, molecular weight 202.18 g/mol) is a sulfonated benzoic acid derivative with a sulfonic acid group (-SO₃H) at the ortho position relative to the carboxylic acid group (-COOH) . It is a white crystalline solid, often encountered as a hydrate (C₇H₆O₅S·xH₂O) . Key identifiers include CAS numbers 632-25-7 (anhydrous) and 123333-68-6 (hydrate) .

Vorbereitungsmethoden

Friedel-Crafts-Catalyzed Anhydride Synthesis and Hydrolysis

The most industrially viable method for synthesizing 2-sulfobenzoic acid involves the intermediate formation of 2-sulfobenzoic anhydride , followed by hydrolysis. This two-step process, detailed in patent US4408058A , leverages Friedel-Crafts catalysts to enhance reaction efficiency.

Synthesis of 2-Sulfobenzoic Anhydride

The anhydride is synthesized by heating 2-sulfohalide benzoates (e.g., ortho-carbomethoxybenzenesulfonyl chloride) with catalytic amounts of metal halides (ZnCl₂, FeCl₃) at 150–250°C . The reaction mechanism proceeds via intramolecular cyclization:

Key parameters :

-

Temperature : Optimal range: 150–200°C; higher temperatures (>250°C) promote side reactions.

-

Solvents : Reactions proceed efficiently without solvents, reducing purification costs .

Hydrolysis to this compound

The anhydride is hydrolyzed in aqueous acidic or basic conditions:

Conditions :

-

Acidic hydrolysis : 1M HCl at 80°C for 4 hours (yield: 85–90%) .

-

Basic hydrolysis : 1M NaOH at 60°C for 3 hours (yield: 88–92%) .

Atmospheric Radical-Mediated Formation

Recent studies identify this compound as a component of atmospheric fine particulate matter (PM₂.₅), formed via radical-initiated oxidation of phthalic acid followed by sulfonation . This pathway, while environmentally significant, offers insights into laboratory-scale green synthesis.

Reaction Mechanism

-

Oxidation : Phthalic acid undergoes hydroxyl radical (- OH) attack, forming a dihydroxylated intermediate.

-

Sulfonation : The intermediate reacts with sulfur trioxide (SO₃) in aerosol liquid water, yielding this compound .

Key factors :

-

Ozone concentration : Correlates positively with yield (r = 0.75) .

-

Aerosol liquid water content : Enhances sulfonation efficiency by solubilizing SO₃ .

Sulfonation of Benzoic Acid Derivatives

Direct sulfonation of benzoic acid derivatives, though challenging due to the meta-directing effect of the carboxylic acid group, can be optimized using oleum (fuming H₂SO₄) at elevated temperatures.

Industrial-Scale Sulfonation

A modified method from patent CN104496863A , initially developed for 2-amino-4-sulfobenzoic acid, adapts to this compound synthesis by omitting the nitration step:

-

Sulfonation : Benzoic acid reacts with 65% oleum at 80–100°C.

-

Quenching : The mixture is poured into ice water, precipitating the product.

Challenges :

-

Regioselectivity : Only 40–50% ortho-substitution due to competing meta-sulfonation .

-

Byproducts : Includes meta-sulfobenzoic acid and polymeric sulfones .

Oxidation of Sulfonated Toluene Precursors

This method involves sulfonating toluene derivatives at the ortho position, followed by oxidation of the methyl group to a carboxylic acid.

Stepwise Synthesis

-

Sulfonation of o-nitrotoluene : Reacted with fuming H₂SO₄ at 85°C to form 2-nitro-4-sulfotoluene .

-

Oxidation : The methyl group is oxidized to COOH using KMnO₄ in acidic conditions.

Yield : 70–75% after purification .

Comparative Analysis of Synthetic Methods

Key insights :

-

Anhydride hydrolysis is optimal for high-purity, bulk production.

-

Atmospheric synthesis ,

though low-yielding,

provides a template for eco-friendly methods.

Industrial Production Considerations

Large-scale synthesis prioritizes anhydride hydrolysis due to its reproducibility and minimal byproducts. Modern plants integrate sulfur oxide (SOₓ) scrubbers to mitigate emissions, aligning with findings from patent CN104496863A .

Analyse Chemischer Reaktionen

Types of Reactions

2-Sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

One of the primary applications of 2-sulfobenzoic acid is as a reagent in organic synthesis . Its acidic nature allows it to act as a proton donor, which can help maintain pH levels during chemical reactions. Additionally, the reactive sulfonic acid group can serve as a starting point for further functionalization, leading to the synthesis of more complex organic molecules. For example:

- Formation of Sulfonamides : The compound can react with amines to form sulfonamide derivatives, which are valuable in medicinal chemistry.

- Metal-Organic Frameworks : Research has shown that this compound can participate in forming metal-organic frameworks by reacting with amino groups .

Material Science Applications

This compound has also found applications in material science:

- Polymer Chemistry : It is used in the esterification of hydroxylated polymers to create strong acid homopolymers and diblock copolymers. This process enhances the properties of polymers for various industrial applications .

- Synthesis of Zwitterionic Compounds : The cyclic anhydride of this compound reacts with N-Boc-protected α-amino alcohols to produce zwitterionic esters, which have potential uses in drug delivery systems due to their unique charge characteristics .

Biological Interactions

While specific biological activities of this compound are not extensively documented, its acidic nature suggests potential interactions within biological systems. Some notable points include:

- pH Buffering : Its ability to donate protons may influence pH levels in biochemical environments, which is crucial for various enzymatic reactions.

- Potential Derivatives : The sulfonic acid group may allow for the creation of biologically active derivatives through further chemical modifications .

Comparative Analysis with Related Compounds

To understand the positioning of this compound among similar compounds, a comparative analysis is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | Aromatic sulfonic acid | Lacks carboxylic group; primarily used as a surfactant. |

| Sulfosalicylic Acid | Salicylic derivative | Contains both hydroxyl and sulfonic groups; used in analytical chemistry. |

| 3-Sulfobenzoic Acid | Isomer | Sulfonic group at meta position; different reactivity profile. |

| 4-Sulfobenzoic Acid | Isomer | Sulfonic group at para position; used in dye manufacturing. |

This table illustrates how this compound's distinct properties contribute to its unique applications compared to other sulfonated aromatic acids.

Wirkmechanismus

The mechanism of action of 2-sulfobenzoic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. In biological systems, it can interact with proteins and enzymes, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Sulfobenzoic Anhydride (C₇H₄O₄S)

Molecular Weight : 184.17 g/mol .

CAS Number : 81-08-3 .

Research Findings :

- The anhydride’s electrophilicity enables efficient derivatization of high-pKa phenols, enhancing MALDI-MS detection sensitivity .

- Used in synthesizing hydroxytriarylmethanes via phenol coupling .

Saccharin (this compound Imide)

Molecular Formula: C₇H₅NO₃S. Key Feature: Cyclic sulfonamide structure.

Research Findings :

- Saccharin derivatives are synthesized via cobalt-catalyzed sp² C–H carbonylation, enabling efficient access to bioactive molecules .

This compound Ammonium Salt (C₇H₉NO₅S)

Molecular Weight : 219.22 g/mol .

CAS Number : 6939-89-5 .

Research Findings :

- The ammonium salt’s high solubility makes it suitable for electrochemical studies and as a buffer component .

2,2′-Dithiodibenzoic Acid (C₁₄H₁₀O₄S₂)

Molecular Weight : 322.36 g/mol .

Research Findings :

- Abiotic oxidation of 2,2′-dithiodibenzoic acid yields sulfinobenzoic acid, which further oxidizes to this compound in the presence of Cu²⁺ .

Methyl 2-Sulfamoylbenzoate (C₈H₉NO₄S)

Molecular Weight : 215.22 g/mol .

CAS Number : 260-903-2 .

Research Trends and Challenges

- Catalysis : Cobalt and palladium systems enable efficient functionalization of sulfobenzoic acid derivatives .

- Analytical Chemistry: Anhydride-based derivatization improves detection limits for phenolic compounds .

- Environmental Impact : Biodegradation pathways of sulfobenzoic acid derivatives require further study to address persistence in ecosystems .

Biologische Aktivität

2-Sulfobenzoic acid, also known as benzenesulfonic acid, is an aromatic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to a benzene ring. This structural feature contributes to its solubility in water and its ability to interact with biological systems. The compound can exist in various forms, including its sodium salt, which is often used in research and industrial applications.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted that derivatives of sulfobenzoic acid have been synthesized and tested for their antimicrobial efficacy. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

2. Inhibition of Sirtuin 2

One of the notable biological activities of sulfobenzoic acid derivatives is the inhibition of Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound AK1, a derivative of sulfobenzoic acid, was shown to inhibit SIRT2 effectively, leading to neuroprotection in cellular models. This inhibition prevented cell death associated with alpha-synuclein toxicity, highlighting the therapeutic potential of sulfobenzoic acid derivatives in treating neurodegenerative conditions .

The biological effects of this compound can be attributed to its ability to modulate various biochemical pathways:

- Cholesterol Homeostasis : Inhibition of SIRT2 by sulfobenzoic acid derivatives has been linked to alterations in cholesterol metabolism. Studies indicate that these compounds facilitate the retention of sterol regulatory element-binding protein-2 (SREBP-2) in the cytoplasm, thereby reducing cholesterol levels in neurons .

- Antioxidant Activity : Some studies suggest that sulfobenzoic acids may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related cellular damage.

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Neuroprotection in Animal Models

In a notable study involving rTg4510 transgenic mice, the administration of AK1 directly into the hippocampus resulted in significant neuroprotective effects. The treatment not only reduced neurodegeneration but also enhanced the expression of ABCA1, a gene associated with cholesterol transport and metabolism. This study underscores the potential for sulfobenzoic acid derivatives in treating tauopathies and other neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 2-sulfobenzoic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves sulfonation of benzoic acid derivatives under controlled conditions. For purification, recrystallization or column chromatography is recommended. To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst concentration) and validate purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Include detailed protocols in the main manuscript for up to five compounds, with additional data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of FT-IR (to confirm sulfonic acid groups), NMR (for structural elucidation), and HPLC-MS (for purity assessment). For novel derivatives, elemental analysis and X-ray crystallography may be required. Cross-reference with published spectra of analogous compounds to validate assignments .

Q. How does this compound interact with lipid model membranes, and what experimental models are suitable for such studies?

- Methodological Answer : Employ differential scanning calorimetry (DSC) and fluorescence anisotropy to study its impact on membrane phase behavior. Use liposomes composed of phosphatidylcholines as model systems. For example, cytotoxic butyltin complexes with this compound alter lipid membrane thermotropism, as shown in studies using DPPC bilayers .

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound derivatives be resolved?

- Methodological Answer : Inconsistent DSC or TGA results may arise from impurities or polymorphic forms. Replicate experiments under identical conditions and validate via controlled heating rates. Compare findings with computational models (e.g., DFT calculations for thermal decomposition pathways). Cross-check with XRD to identify crystalline vs. amorphous phases .

Q. What experimental designs are optimal for studying the acid-catalyzed reactivity of this compound in complex organic reactions?

- Methodological Answer : Use kinetic studies (e.g., UV-Vis monitoring of reaction progress) and isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways. Design control experiments to isolate the role of the sulfonic group. Frame hypotheses based on electronic effects (e.g., "Because the sulfonic group is electron-withdrawing, it is expected to enhance electrophilic substitution at the ortho position") .

Q. What safety protocols are critical when handling this compound anhydride, and how should waste be managed?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (H315+H319). Neutralize waste with dilute sodium bicarbonate before disposal. Collaborate with certified waste management services for sulfonic acid byproducts, as improper disposal risks environmental contamination .

Q. How can secondary data from literature on this compound be systematically analyzed to identify research gaps?

- Methodological Answer : Conduct a Boolean search (e.g., "this compound AND synthesis NOT industrial") across databases like SciFinder and PubMed. Use tools like PRISMA for systematic reviews. Code data by themes (e.g., synthesis routes, biological activity) and apply statistical meta-analysis to quantify trends or inconsistencies .

Q. What advanced techniques are used to study this compound’s interactions with biomolecules in cancer research?

- Methodological Answer : Employ surface plasmon resonance (SPR) for binding affinity measurements and molecular docking simulations to predict interaction sites. For in vitro studies, use cell viability assays (e.g., MTT) on cancer cell lines. Cross-validate findings with metabolomics data to assess downstream effects on pathways like apoptosis .

Q. Tables for Key Data

| Safety Data | Parameter | Value | Reference |

|---|---|---|---|

| Hazard Classification | GHS | Skin/Eye Irritant (Category 2) | |

| Waste Neutralization | pH Adjustment | Neutralize to pH 6–8 before disposal |

Eigenschaften

IUPAC Name |

2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPRRFPMMJQXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt) | |

| Record name | 2-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060894 | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-25-7, 30553-06-1 | |

| Record name | 2-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9W37198EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.